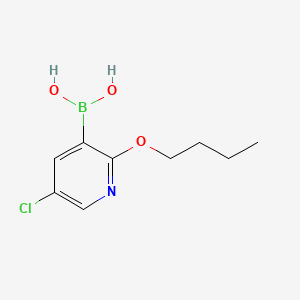

(2-Butoxy-5-chloropyridin-3-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

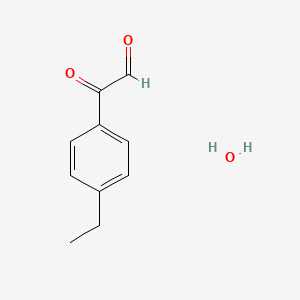

“(2-Butoxy-5-chloropyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C9H13BClNO3 . It has a molecular weight of 229.47 .

Molecular Structure Analysis

The InChI code for “(2-Butoxy-5-chloropyridin-3-yl)boronic acid” is 1S/C9H13BClNO3/c1-2-3-4-15-9-8 (10 (13)14)5-7 (11)6-12-9/h5-6,13-14H,2-4H2,1H3 .Physical And Chemical Properties Analysis

The predicted boiling point of “(2-Butoxy-5-chloropyridin-3-yl)boronic acid” is 380.8±52.0 °C and its predicted density is 1.25±0.1 g/cm3 . The compound should be stored at 2-8°C . Its pKa is predicted to be 5.96±0.53 .Applications De Recherche Scientifique

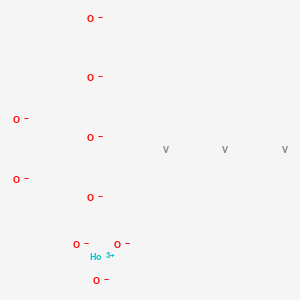

- Application : (2-Butoxy-5-chloropyridin-3-yl)boronic acid serves as an intermediate in the preparation of the PET radioligand C]MK-1064.

- Significance : PET imaging is crucial for visualizing biological processes in vivo, and radioligands play a pivotal role in this technique C]MK-1064, which targets the orexin-2 receptor, can aid in studying brain function and disease.

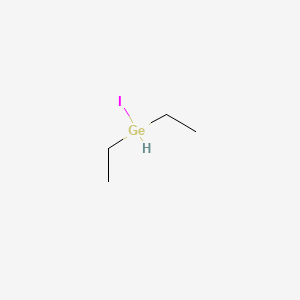

- Significance : Protodeboronation is a valuable method for functionalizing boronic esters. This reaction expands the toolbox for organic synthesis and allows access to diverse alkyl functional groups .

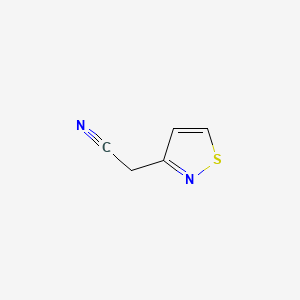

- Significance : These applications can be either homogeneous assays or heterogeneous detection methods . Researchers explore their potential in biosensors, environmental monitoring, and medical diagnostics.

Positron Emission Tomography (PET) Radioligand Synthesis

Protodeboronation of Alkyl Boronic Esters

Boronic Acid-Based Sensing Applications

Mécanisme D'action

- Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

- The chlorine atom attached at position 5 withdraws electrons from the ring, affecting the compound’s reactivity. The butoxy group (-O-C4H9) at position 6 is a bulky electron-donating group, influencing the overall electronic properties of the molecule.

Mode of Action

Safety and Hazards

“(2-Butoxy-5-chloropyridin-3-yl)boronic acid” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate safety measures should be taken while handling this compound .

Propriétés

IUPAC Name |

(2-butoxy-5-chloropyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BClNO3/c1-2-3-4-15-9-8(10(13)14)5-7(11)6-12-9/h5-6,13-14H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMURESJJOBLDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OCCCC)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681586 |

Source

|

| Record name | (2-Butoxy-5-chloropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217501-44-4 |

Source

|

| Record name | B-(2-Butoxy-5-chloro-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Butoxy-5-chloropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.